4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity ADME Membrane Permeability

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS: 299922-81-9) is a 1,2,4-triazole-3-thiol derivative featuring 4-ethoxyphenyl and furan-2-yl substituents. Characterized as a research chemical building block, it is available from multiple suppliers with a typical purity of 95%.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 299922-81-9
Cat. No. B2836218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
CAS299922-81-9
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3
InChIInChI=1S/C14H13N3O2S/c1-2-18-11-7-5-10(6-8-11)17-13(15-16-14(17)20)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,16,20)
InChIKeyLDDIAGDYZRPALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 299922-81-9: Profile of Triazole-Thiol Scaffold 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol


4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS: 299922-81-9) is a 1,2,4-triazole-3-thiol derivative featuring 4-ethoxyphenyl and furan-2-yl substituents [1]. Characterized as a research chemical building block, it is available from multiple suppliers with a typical purity of 95% . Its core structure, combining a triazole, a thiol, a furan, and an ethoxyphenyl group, places it within a class of compounds investigated for diverse biological activities [2]. Predicted physicochemical properties, including a LogP of 3.971 and an acid pKa of 7.63, indicate specific molecular characteristics that are central to its differentiation from closest analogs [1].

Procurement Risk: Why 4-ethoxyphenyl-furan-triazole-3-thiol Is Not Interchangeable with Its Analogs


The class of 1,2,4-triazole-3-thiols is known for high biological potential, but small structural modifications lead to significant shifts in physicochemical and biological profiles [1]. Generic substitution within this class is unreliable due to fundamental property differences. For the compound 299922-81-9, simple replacement of its 4-ethoxyphenyl group with a 4-methoxyphenyl group reduces lipophilicity (LogP drops from 3.97 to 3.44), while replacing its furan ring with a phenyl ring alters both the acid dissociation constant (pKa increases from 7.63 to 7.88) and polar surface area [2][3]. These changes directly impact absorption, distribution, metabolism, excretion (ADME), and reactivity profiles. The quantitative evidence below demonstrates why selecting this specific ethoxy-furan scaffold is a non-trivial decision with measurable consequences.

Quantitative Differentiation Guide for Scaffold 299922-81-9


Enhanced Lipophilicity vs. Methoxy Analog Improves Permeability Profile

The target compound (CAS 299922-81-9) possesses a significantly higher predicted LogP compared to its direct 4-methoxyphenyl analog, indicating greater lipophilicity [1][2]. This difference is a key selection parameter for central nervous system (CNS) drug discovery and other applications where passive membrane permeability is a critical requirement.

Lipophilicity ADME Membrane Permeability

Modulated Acid Dissociation Constant (pKa) vs. Phenyl Analog Enables pH-Dependent Reactivity

The acid pKa of the target compound's thiol group is lower than that of the phenyl-substituted analog, meaning it will be more deprotonated at physiological pH 7.4 [1][2]. This fundamental property difference affects both chemical reactivity and biological interactions, such as metal chelation and hydrogen bonding.

Ionization pKa Reactivity Solubility

Furan Ring Provides a Unique Hydrogen Bond Acceptor Profile Absent in Phenyl Analog

The presence of a furan ring in the target compound, as opposed to a phenyl ring in a key analog, introduces an oxygen atom that acts as a hydrogen bond acceptor. This structural feature is predicted to increase topological polar surface area (TPSA), which has implications for both solubility and target engagement [1][2].

Hydrogen Bonding Molecular Recognition Drug Design

Application Scenarios for Scaffold 299922-81-9 Based on Quantified Evidence


Design of CNS-Penetrant Compound Libraries

The significantly higher lipophilicity (LogP of 3.97) of this scaffold compared to the methoxy analog (LogP 3.44) makes it a superior starting point for creating compound libraries aimed at identifying CNS-active leads, where enhanced LogP is a known predictor of blood-brain barrier penetration [1]. Its selection over the less lipophilic methoxy version is directly justified by the +0.529 LogP difference [2].

Development of pH-Sensitive Bioconjugation or Metal-Chelating Agents

With a lower acid pKa (7.63) relative to the phenyl analog (pKa 7.88), this scaffold will present a higher concentration of the nucleophilic thiolate anion at physiological pH (7.4) [1]. This property gives it a procurement advantage for projects involving thiol-specific reactions, such as cysteine bioconjugation or the synthesis of metal-organic complexes, where the extent of ionization directly governs reaction rate and efficiency.

Advanced Intermediate for Structure-Activity Relationship (SAR) Studies

The presence of the furan oxygen provides a distinct hydrogen bond acceptor, increasing the TPSA by over 13 Ų compared to the phenyl-substituted building block [1]. For medicinal chemistry programs, purchasing this specific building block (CAS 299922-81-9) is essential for exploring the impact of a heterocyclic ring on target binding, selectivity, and metabolic stability, an SAR exploration path not available with the phenyl analog.

Synthesis of Thiol-Tautomer Selective Derivatives

The compound is identified in the thiol form, as indicated by its IUPAC name and SMILES notation in supplier catalogs [1][2]. This is a critical procurement differentiator from the corresponding thione tautomer, which has the same molecular formula and CAS number but represents a different chemical entity with distinct reactivity. For synthetic applications requiring S-alkylation (e.g., forming thioethers), selecting this thiol-form building block is mandatory over a thione-form alternative.

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